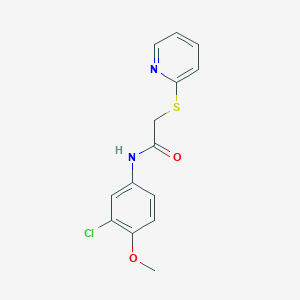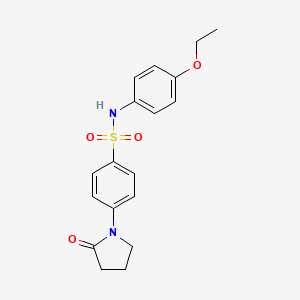
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide, also known as CMPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. Specifically, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression and cell growth. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of certain proteins involved in inflammation, such as NF-κB and STAT3.
Biochemical and Physiological Effects:
Studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been shown to have antioxidant activity and to modulate the immune system. Additionally, studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis, the process by which new blood vessels are formed.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide as a research tool is its specificity for certain enzymes and proteins, which allows for targeted investigation of their role in various biological processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has demonstrated low toxicity in animal studies, making it a relatively safe compound to work with in the lab. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide. One area of interest is investigating its potential as a therapeutic agent for other conditions beyond cancer and inflammation, such as neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide and to identify potential drug targets. Finally, research is needed to optimize the synthesis method for N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide, potentially increasing its solubility and making it more accessible for use in a wider range of experimental settings.
合成法
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide can be synthesized using a multi-step process involving the reaction of 3-chloro-4-methoxyaniline with pyridine-2-thiol. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product, N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide's potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated N-(3-chloro-4-methoxyphenyl)-2-(2-pyridinylthio)acetamide's potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-19-12-6-5-10(8-11(12)15)17-13(18)9-20-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGAEMIUOGJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)


![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)

![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)